![molecular formula C20H16O3 B1286747 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-38-4](/img/structure/B1286747.png)

2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

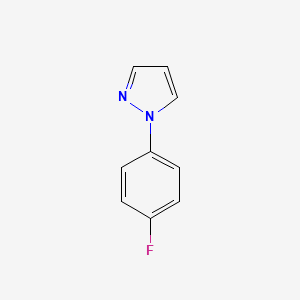

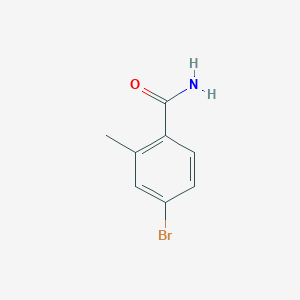

2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound. It is also known by other names such as 2-biphenylcarboxylic acid, 1,1’-biphenyl-2-carboxylic acid, o-phenylbenzoic acid, biphenyl-2-carboxylic acid, biphenylcarboxylic acid, 1,1’-biphenyl carboxylic acid, diphenyl-2-carboxylic acid, and phenylbenzoic acid . Its molecular formula is C13H10O2 .

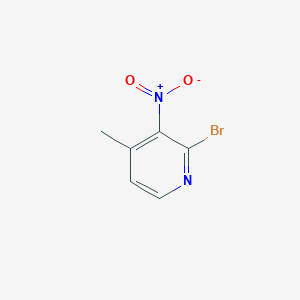

Molecular Structure Analysis

The molecular structure of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is characterized by a biphenyl core with a carboxylic acid group and a benzyloxy group . The average molecular weight is 198.22 g/mol .Physical And Chemical Properties Analysis

2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is a solid substance . It has a molecular weight of 198.22 g/mol . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

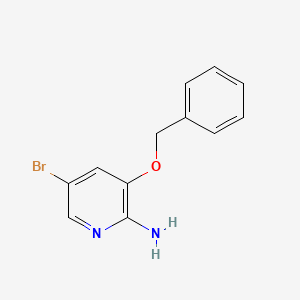

3-(2-Benzyloxyphenyl)benzoic acid: has been explored for its potential in pharmaceutical applications. It is particularly of interest in the synthesis of novel compounds with possible therapeutic effects. For instance, derivatives of this compound have been studied for their trypanocidal activity, which is crucial in the treatment of diseases like Chagas . The compound’s structure allows for the creation of various analogs that can be tested against a range of biological targets.

Material Science

In material science, 3-(2-Benzyloxyphenyl)benzoic acid can play a role in the synthesis of new polymeric materials. Its benzoic acid moiety can be utilized to create ester linkages, which are fundamental in polymer chemistry. The compound’s aromatic structure may also contribute to the thermal stability and rigidity of the resulting polymers .

Chemical Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its benzylic position is reactive, making it a valuable starting material for the production of more complex chemical entities. It can undergo reactions such as oxidation, reduction, and halogenation, which are pivotal in the construction of diverse molecular architectures .

Analytical Chemistry

In analytical chemistry, 3-(2-Benzyloxyphenyl)benzoic acid can be used as a standard or reference compound in chromatographic analysis due to its distinct UV absorption properties. It can help in the calibration of instruments and serve as a comparison point for the identification of unknown substances .

Biochemistry

The biochemistry field can benefit from 3-(2-Benzyloxyphenyl)benzoic acid as it may be involved in enzyme inhibition studies. Its structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their action. This can be useful in understanding enzyme mechanisms and designing inhibitors for therapeutic purposes .

Industrial Applications

Industrially, 3-(2-Benzyloxyphenyl)benzoic acid could be used in the formulation of dyes, pigments, or as an intermediate in the synthesis of more complex industrial chemicals. Its aromatic structure is often sought after in the creation of colorants and other materials that require a stable phenyl group .

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This process can lead to a decrease in ammonia levels, which can be beneficial in the treatment of urea cycle disorders .

Biochemical Pathways

Benzoic acid derivatives are known to undergo various transformations, such as oxidation and reduction, which can influence various biochemical pathways .

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Benzyloxyphenyl)benzoic acid may have similar pharmacokinetic properties.

Result of Action

The reduction of benzylic compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially influence the cellular environment and lead to various biological effects.

Eigenschaften

IUPAC Name |

3-(2-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)17-10-6-9-16(13-17)18-11-4-5-12-19(18)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMSJATUQLEIKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602444 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

893736-38-4 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)